2-Methyl-5-nitrobenzohydrazide
Description
2-Methyl-5-nitrobenzohydrazide is a benzohydrazide derivative characterized by a methyl group at position 2 and a nitro group at position 5 on the benzene ring. Benzohydrazides (R–CONHNH₂) are versatile intermediates in organic synthesis, often used to prepare Schiff bases, heterocyclic compounds, and coordination complexes. For example, hydrazides are typically synthesized via the reaction of acyl chlorides with hydrazine or through condensation of aldehydes with preformed hydrazides (as seen in and ) .
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-methyl-5-nitrobenzohydrazide |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(11(13)14)4-7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) |
InChI Key |
LXDGXEBYKICNKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitrobenzohydrazide typically involves the nitration of 2-methylbenzoic acid to form 2-methyl-5-nitrobenzoic acid, followed by the conversion of the acid to its corresponding hydrazide. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control and efficient mixing systems. The subsequent conversion to the hydrazide can be achieved through the reaction of the nitrobenzoic acid with hydrazine hydrate in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed:
Reduction: 2-Methyl-5-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides.
Oxidation: 2-Methyl-5-nitrobenzoic acid.
Scientific Research Applications
2-Methyl-5-nitrobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The hydrazide group can form covalent bonds with target proteins, further modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
The table below compares 2-methyl-5-nitrobenzohydrazide with structurally related hydrazides and benzoic acid derivatives:
*Hypothetical data inferred from structural analogs.
Key Observations:
Substituent Position and Electronic Effects: The nitro group at position 5 in this compound is electron-withdrawing, enhancing the electrophilicity of the carbonyl group, which may facilitate nucleophilic reactions (e.g., Schiff base formation). Chloro substituents (e.g., in ) introduce moderate electron-withdrawing effects and may enhance lipophilicity .
Synthetic Routes :
- Most hydrazides are synthesized via condensation of hydrazides with aldehydes (e.g., and ). For example, 5-methyl-N'-(3-nitrobenzyl)isoxazole-4-carbohydrazide was prepared by reacting 3-nitrobenzaldehyde with isoxazole carbohydrazide in glacial acetic acid (65°C, 72.5% yield) .
- This compound could follow a similar pathway, starting from 2-methyl-5-nitrobenzaldehyde () and benzohydrazide .
Crystallographic and Physical Properties: Crystallography data (obtained via SHELX programs ) reveal distinct crystal forms. For instance, the isoxazole derivative forms colorless blocks, while the amino-substituted analog crystallizes as yellow prisms, suggesting differences in intermolecular interactions (e.g., hydrogen bonding) influenced by substituents . The nitro group’s planar geometry and resonance stabilization may contribute to rigid molecular packing, as seen in nitro-substituted hydrazides .
Biological and Chemical Applications: Hydrazides with nitro groups (e.g., and ) are precursors for bioactive heterocycles. For example, 2-methylamino-5-nitrobenzoic acid is a precursor to benzodiazepines with reported anti-cancer and anti-HIV activity . The hydrazide functional group (–CONHNH₂) in this compound may serve as a ligand for metal coordination, analogous to related compounds used in metallodrug design .
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